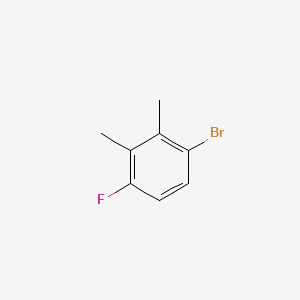

1-Bromo-4-fluoro-2,3-dimethylbenzene

Description

1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS: 52548-00-2) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol. Structurally, it features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 4, and methyl (-CH₃) groups at positions 2 and 3. This compound is a key intermediate in synthesizing agrochemicals, notably the herbicide Topramezone . Its crystal structure exhibits weak intermolecular Br⋯O⋯Br interactions (3.286 Å), and the dihedral angle between the benzene ring and the substituents influences its reactivity .

Properties

IUPAC Name |

1-bromo-4-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWLDZXWISLBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373690 | |

| Record name | 3-Bromo-6-fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-00-2 | |

| Record name | 3-Bromo-6-fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52548-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Bromo-4-fluoro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of a dimethylbenzene precursor. One common method includes the following steps:

Bromination: The dimethylbenzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.

Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-fluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

1-Bromo-4-fluoro-2,3-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the field of oncology and neurology.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2,3-dimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s bromine and fluorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. During substitution reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Fluorine

The nature and position of halogens significantly impact solubility and biological activity:

- 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) has a molar water solubility of 0.10 mmol/L and lacks efficacy in modulating GABAA receptors .

- 2-Fluoro-1,3-dimethylbenzene (CAS 443-88-9) exhibits higher solubility (0.46 mmol/L ) and potentiates GABAA receptors, indicating a solubility-dependent "cut-off effect" for receptor activity .

- 1-Bromo-2,4-difluorobenzene (CAS 348-57-2) has a boiling point of 145–146°C and density of 1.708 g/mL , reflecting the influence of additional fluorine atoms on physical properties .

Positional Isomerism

- 1-Bromo-4-fluoro-2,5-dimethylbenzene (CAS 51760-04-4) is a positional isomer with methyl groups at positions 2 and 5. This structural variation alters steric hindrance and may affect intermolecular interactions .

Functional Group Variations

- This compound is critical in herbicide synthesis .

- 1-Bromo-2,3-difluoro-4-methoxybenzene (similarity score: 0.91) replaces a methyl group with methoxy (-OCH₃), enhancing solubility and altering electronic properties .

Structural Analogues

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

1-Bromo-4-fluoro-2,3-dimethylbenzene (CAS Number: 52548-00-2) is an aromatic compound that has garnered interest in various fields due to its unique chemical structure and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a dimethylbenzene backbone. Its molecular formula is C8H8BrF, with a molecular weight of approximately 203.05 g/mol. The compound appears as a colorless to light orange liquid with a density around 1.45 g/cm³ and a boiling point of about 95 °C.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence the metabolic pathways of various pharmaceuticals. The inhibition of CYP1A2 can lead to altered drug metabolism, potentially causing drug-drug interactions and affecting therapeutic efficacy.

Table 1: Summary of CYP Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Type |

|---|---|---|

| This compound | CYP1A2 | Competitive Inhibition |

| Similar Compounds | ||

| 5-Bromo-1-fluoro-2,3-dimethylbenzene | CYP1A2 | Competitive Inhibition |

Toxicological Profile

The toxicological profile of this compound has been investigated in various studies. A notable study reported an LD50 (median lethal dose) of approximately 2,700 mg/kg when administered orally to rats. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress . Additionally, acute inhalation studies indicated an LC50 (median lethal concentration) of about 18,000 mg/m³ .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. The presence of the electron-withdrawing bromine and fluorine substituents enhances the compound's ability to interact with these enzymes, leading to alterations in metabolic pathways. This interaction can modulate the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.